(2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid
Description
(2R)-2-Amino-3-(5-methylfuran-2-yl)propanoic acid is a non-proteinogenic amino acid characterized by a D-configuration at the α-carbon and a 5-methylfuran-2-yl substituent on the β-carbon. Its structure combines the propanoic acid backbone with a heteroaromatic furan ring modified by a methyl group at the 5-position.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
JBENSHRUWWZMCL-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1=CC=C(O1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and a suitable amino acid precursor.
Formation of Intermediate: The furan ring is functionalized to introduce the amino acid side chain. This can be achieved through various methods, including alkylation or acylation reactions.
Coupling Reaction: The intermediate is then coupled with the amino acid precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the furan ring or the amino acid side chain, leading to different reduced products.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
(2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical studies to investigate its interactions with enzymes and other biomolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring and amino acid side chain can participate in various binding interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to analogs with variations in the β-carbon substituent, stereochemistry, or functional groups. Key examples include:
Table 1: Structural and Physicochemical Comparison
(a) Substituent Effects on Bioactivity
- Methylfuran vs. Furan derivatives are associated with antimicrobial activity, as seen in 3-aryl-3-(furan-2-yl)propanoic acids .
- Fluorinated Analogs : The trifluoromethylphenyl substituent in the compound from increases metabolic stability and electron-withdrawing effects, which could enhance binding to hydrophobic enzyme pockets .
(b) Stereochemical Influence
- The D-configuration (2R) distinguishes these compounds from naturally occurring L-amino acids. D-amino acids often exhibit resistance to enzymatic degradation and unique receptor interactions, as noted in studies on periprosthetic joint infections .
(c) Functional Group Interactions
- Disulfide vs. Carboxylic Acid : The disulfide-containing analog () may participate in redox reactions or metal chelation, unlike the carboxylic acid group in the target compound .
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